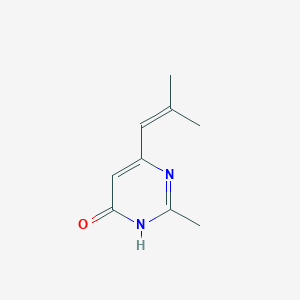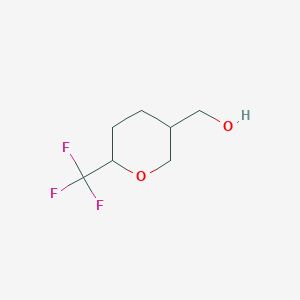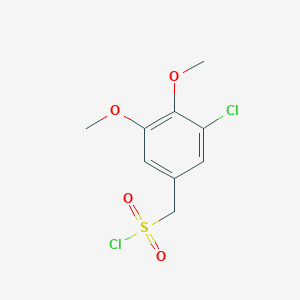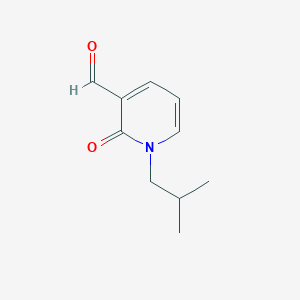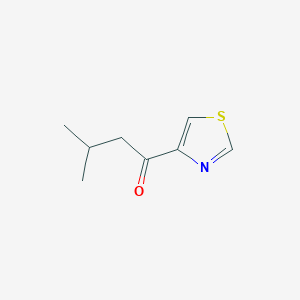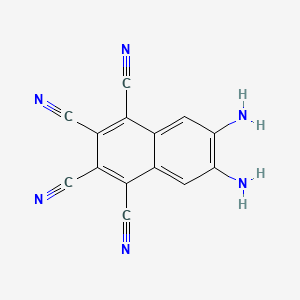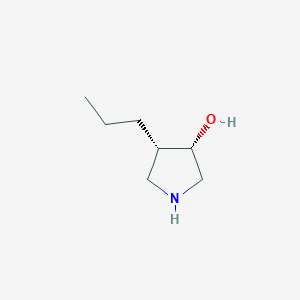
(3S,4S)-4-propylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-propylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by its unique stereochemistry. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The presence of both a hydroxyl group and a propyl group on the pyrrolidine ring contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-propylpyrrolidin-3-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidinone derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a commercial scale.
化学反応の分析
Types of Reactions: (3S,4S)-4-propylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) followed by nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TsCl, followed by nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidines.
科学的研究の応用
(3S,4S)-4-propylpyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: It is used as a chiral auxiliary or ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: The compound is studied for its potential biological activity, including its effects on neurotransmitter receptors and enzymes.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (3S,4S)-4-propylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the propyl group on the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
類似化合物との比較
(3S,4S)-4-methylpyrrolidin-3-ol: Similar structure but with a methyl group instead of a propyl group.
(3R,4R)-4-propylpyrrolidin-3-ol: Enantiomer of the compound with different stereochemistry.
(3S,4S)-4-benzylpyrrolidin-3-ol: Similar structure but with a benzyl group instead of a propyl group.
Uniqueness: (3S,4S)-4-propylpyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of a propyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
(3S,4S)-4-propylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChIキー |
PYJRWXOAVMGHNR-NKWVEPMBSA-N |
異性体SMILES |
CCC[C@H]1CNC[C@H]1O |
正規SMILES |
CCCC1CNCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13322664.png)
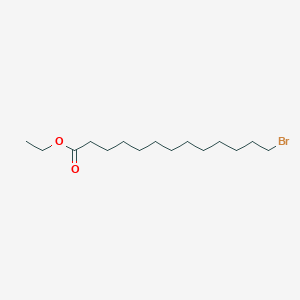
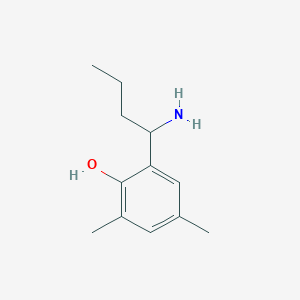
![2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322677.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B13322680.png)
